![molecular formula C7H15NS B7872879 2-[(Ethylsulfanyl)methyl]pyrrolidine](/img/structure/B7872879.png)
2-[(Ethylsulfanyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Ethylsulfanyl)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an ethylsulfanyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylsulfanyl)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and ethylthiol.
Reaction Conditions: The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction.
Procedure: Pyrrolidine is reacted with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
化学反应分析
Types of Reactions
2-[(Ethylsulfanyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the ethylsulfanyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-[(Ethylsulfanyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 2-[(Ethylsulfanyl)methyl]pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl group can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design.
相似化合物的比较
Similar Compounds
2-[(Methylsulfanyl)methyl]pyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
2-[(Propylsulfanyl)methyl]pyrrolidine: Similar structure but with a propyl group instead of an ethyl group.
2-[(Butylsulfanyl)methyl]pyrrolidine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
2-[(Ethylsulfanyl)methyl]pyrrolidine is unique due to the specific influence of the ethylsulfanyl group on its chemical properties and reactivity. This makes it distinct from its analogs with different alkyl groups, providing unique opportunities for its application in various fields.
属性
IUPAC Name |
2-(ethylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNQOVLTIJFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
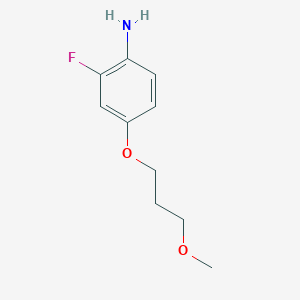
![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)


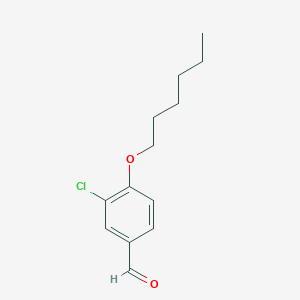
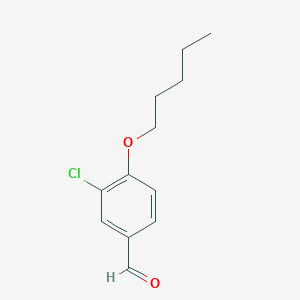
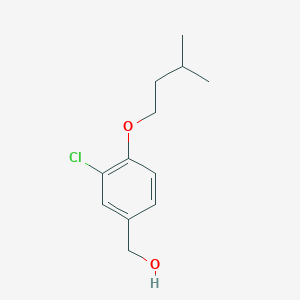
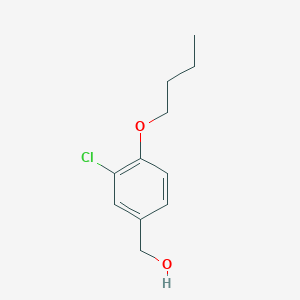

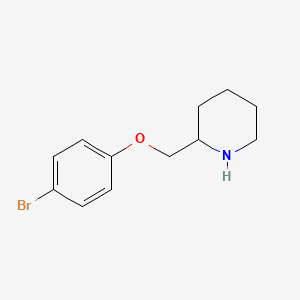

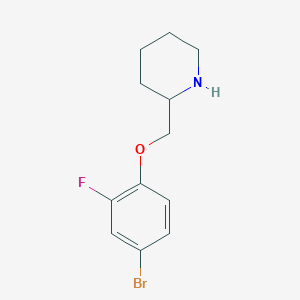
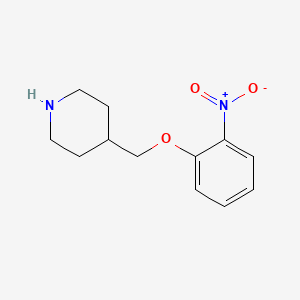
![4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872892.png)
